

In-Depth Technical Guide to the Physical Properties of (+)-2,3-Butanediamine

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Compound of Interest

Compound Name: 2,3-Butanediamine, (+)-

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This technical guide provides a comprehensive overview of the known physical properties of (+)-2,3-Butanediamine, a chiral diamine with applications in chemical synthesis and materials science. This document consolidates available data, outlines experimental protocols for property determination, and presents a logical workflow for optical activity measurement.

Chemical Identity

- IUPAC Name: (2S,3S)-butane-2,3-diamine
- Synonyms: (+)-2,3-Diaminobutane, (2S,3S)-(+)-2,3-Diaminobutane, d-2,3-Butanediamine
- Molecular Formula: C₄H₁₂N₂
- Molecular Weight: 88.15 g/mol [1][2]
- CAS Number: 52165-56-7[2][3]
- Appearance: Colorless oil[3]

Tabulated Physical Properties

The following table summarizes the key physical properties of (+)-2,3-Butanediamine. It is important to note that while some experimental data is available, certain properties are based

on predicted values due to a lack of comprehensive experimental characterization in publicly accessible literature.

Property	Value	Remarks	Source(s)
Boiling Point	124.5 °C	At 760 mmHg	[4]
Melting Point	Not reported	Likely below room temperature as it is a liquid.	
Density	0.858 ± 0.06 g/cm ³	Predicted value.	[5]
Specific Optical Rotation ([α] _D)	Not reported	The "(+)" designation indicates dextrorotation, but a specific value is not consistently reported in the literature.	[6][7]
pKa	10.00 ± 0.10	Predicted value.	[5]
Flash Point	20.1 °C		[4]
Solubility	Soluble in water and common organic solvents.	Based on the properties of small aliphatic amines.[1][8]	

Spectroscopic Data (Predicted)

Experimental spectra for (+)-2,3-Butanediamine are not readily available. However, based on its structure, the following nuclear magnetic resonance (NMR) chemical shifts can be predicted.

Predicted ¹H NMR Spectrum

- CH(NH₂) protons: ~2.5-3.5 ppm (multiplet)
- CH₃ protons: ~1.0-1.2 ppm (doublet)

- -NH₂ protons: Broad signal, ~1.0-3.0 ppm (variable depending on solvent and concentration) [4][9]

Predicted ¹³C NMR Spectrum

- -CH(NH₂) carbons: ~45-55 ppm
- -CH₃ carbons: ~15-25 ppm [10][11][12][13][14]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of liquid amines like (+)-2,3-Butanediamine.

Determination of Boiling Point (Distillation Method)

The boiling point can be determined via simple distillation. [15]

Apparatus:

- Distillation flask (50 mL)
- Condenser
- Receiving flask
- Thermometer (-10 to 150 °C)
- Heating mantle or sand bath
- Boiling chips

Procedure:

- Place approximately 20 mL of (+)-2,3-Butanediamine and a few boiling chips into the distillation flask.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

- Begin heating the flask gently.
- Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
- Record the atmospheric pressure at the time of the measurement.

Determination of Density (Vibrating Tube Densimeter)

A vibrating tube densimeter provides a precise method for density measurement.^{[16][9][17]}

Apparatus:

- Vibrating tube densimeter
- Syringe for sample injection
- Thermostatic bath for temperature control

Procedure:

- Calibrate the densimeter with dry air and deionized water at the desired temperature (e.g., 20 °C).
- Inject the (+)-2,3-Butanediamine sample into the measurement cell using a syringe, ensuring no air bubbles are present.
- Allow the sample to thermally equilibrate.
- Record the density reading from the instrument.
- Clean the cell thoroughly with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air.

Determination of Specific Optical Rotation

A polarimeter is used to measure the optical rotation of a chiral substance.

Apparatus:

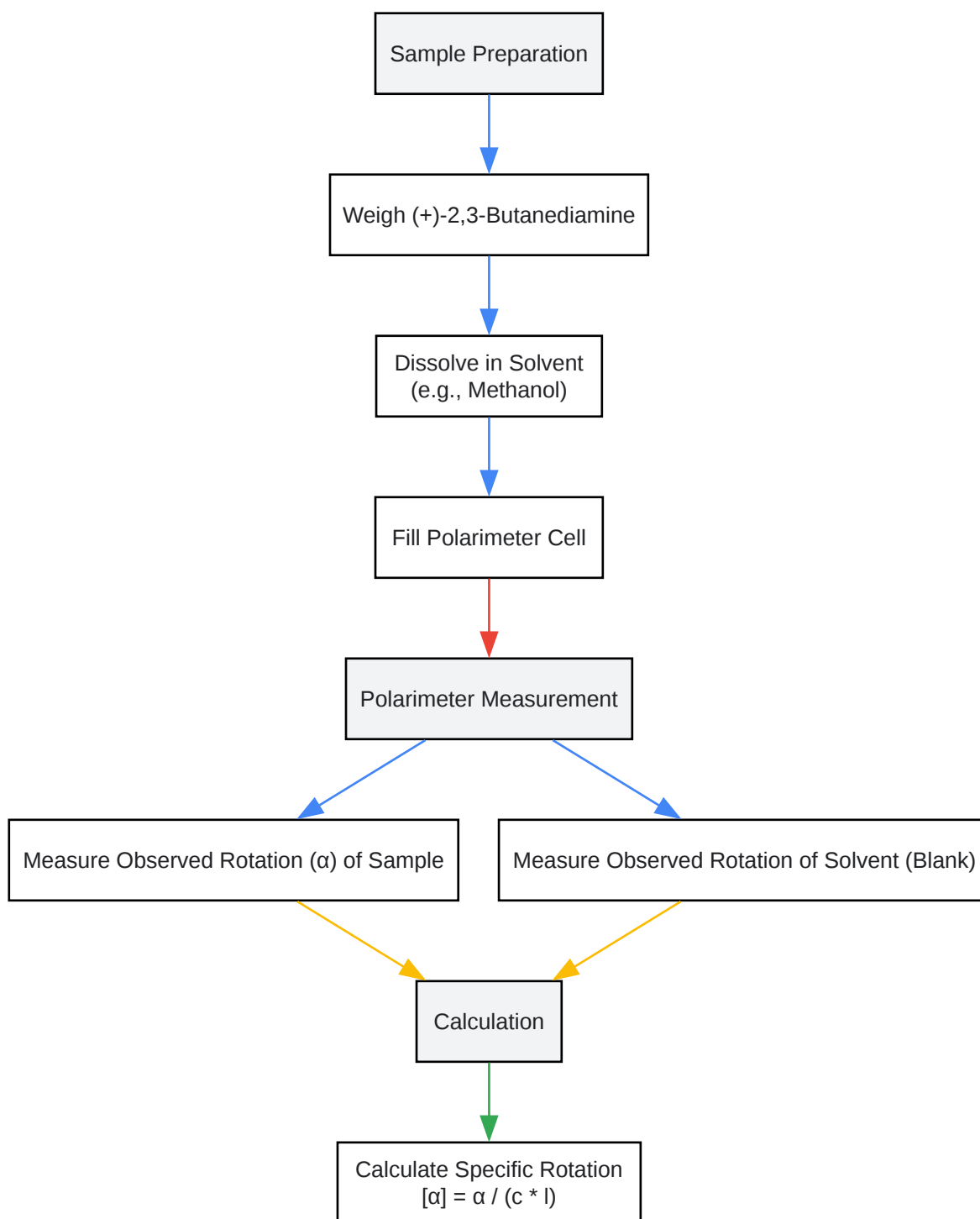
- Polarimeter
- Sodium D-line lamp (589 nm)
- Polarimeter cell (1 dm)
- Volumetric flask (10 mL)
- Analytical balance

Procedure:

- Accurately weigh approximately 1.0 g of (+)-2,3-Butanediamine and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
- Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are trapped in the light path.
- Place the cell in the polarimeter and measure the observed rotation (α).
- Measure the observed rotation of the pure solvent as a blank.
- Calculate the specific rotation using the formula: $[\alpha]_{DT} = \alpha / (c \times l)$ where:
 - α is the observed rotation in degrees.
 - c is the concentration in g/mL.
 - l is the path length of the cell in decimeters.
 - T is the temperature in degrees Celsius.
 - D refers to the sodium D-line wavelength.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the specific optical rotation of (+)-2,3-Butanediamine.



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Caption: Workflow for Determining Specific Optical Rotation.

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